5-(o-Tolyl)oxazole
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Overview
Description
5-(o-Tolyl)oxazole: is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazoles.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to synthesize oxazoles.
Van Leusen Reaction: This reaction involves the use of tosylmethylisocyanides (TosMICs) with aldehydes to produce oxazoles.
Industrial Production Methods:
Magnetic Nanocatalysts: Recent advancements have shown the use of magnetic nanocatalysts for the efficient and eco-friendly synthesis of oxazole derivatives. These catalysts offer high stability and easy separation from the reaction mixture using an external magnet.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxazoles can undergo oxidation reactions, leading to the formation of open-chain products.
Reduction: Reduction and cleavage of the oxazole ring can occur with certain reducing agents.
Substitution: Electrophilic aromatic substitution typically occurs at the C5 position, especially when electron-donating groups are present.
Cycloaddition: Oxazoles can participate in Diels–Alder reactions with electrophilic alkenes, forming pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) are used for electrophilic aromatic substitution.
Cycloaddition: Dienophiles such as maleic anhydride are used in Diels–Alder reactions.
Major Products:
Oxidation: Open-chain products.
Reduction: Cleaved ring products.
Substitution: Halogenated oxazole derivatives.
Cycloaddition: Pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: Oxazole derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.
Anticancer Agents: Some oxazole compounds have shown promising anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation.
Medicine:
Drug Development: Oxazole derivatives are being explored for their potential in treating various diseases, including diabetes, inflammation, and infections.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Oxazole derivatives can inhibit specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Receptor Binding: These compounds can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Isoxazoles: Contain a nitrogen and oxygen atom in a five-membered ring but with a different arrangement.
Uniqueness of 5-(o-Tolyl)oxazole:
Chemical Stability: The presence of the o-tolyl group enhances the stability and reactivity of the oxazole ring.
Biological Activity: The unique structure of this compound allows it to interact with specific biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-(2-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-6-11-7-12-10/h2-7H,1H3 |
InChI Key |
HGQUCQGOMLUMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CO2 |
Origin of Product |
United States |
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